
N-(2-methoxypyridin-3-yl)cyclobutanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxypyridin-3-yl)cyclobutanecarboxamide, also known as ABT-639, is a novel analgesic compound that acts as a selective T-type calcium channel blocker. It was first synthesized in 2009 by Abbott Laboratories and has since been studied extensively for its potential applications in pain management.
作用机制
N-(2-methoxypyridin-3-yl)cyclobutanecarboxamide acts as a selective T-type calcium channel blocker, which reduces the influx of calcium ions into nerve cells. This results in a decrease in the excitability of nerve cells, which in turn reduces pain signaling. The mechanism of action is unique compared to traditional analgesics, which target other receptors such as opioid receptors.
Biochemical and Physiological Effects:
N-(2-methoxypyridin-3-yl)cyclobutanecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of neurotransmitters such as glutamate and substance P, which are involved in pain signaling. In addition, it has been shown to reduce the activity of glial cells, which play a role in the development of chronic pain.
实验室实验的优点和局限性
N-(2-methoxypyridin-3-yl)cyclobutanecarboxamide has a number of advantages for lab experiments. It has a high degree of selectivity for T-type calcium channels, which reduces the risk of off-target effects. In addition, it has a low risk of addiction and tolerance compared to traditional opioid analgesics. However, there are also limitations to its use in lab experiments. It is a relatively new compound, and more research is needed to fully understand its effects and potential applications.
未来方向
There are a number of future directions for research on N-(2-methoxypyridin-3-yl)cyclobutanecarboxamide. One area of interest is the potential use of the compound in combination with other analgesics to improve pain management. Another area of interest is the potential use of the compound in the treatment of other conditions such as epilepsy and anxiety disorders. Finally, more research is needed to fully understand the long-term effects and safety of the compound.
合成方法
The synthesis of N-(2-methoxypyridin-3-yl)cyclobutanecarboxamide involves a multi-step process that begins with the reaction of 2-methoxypyridine with cyclobutanecarboxylic acid. This is followed by a series of chemical reactions that result in the formation of the final product. The synthesis method has been optimized to ensure high yield and purity of the compound.
科学研究应用
N-(2-methoxypyridin-3-yl)cyclobutanecarboxamide has been extensively studied for its potential applications in pain management. It has been shown to be effective in reducing pain in animal models of neuropathic and inflammatory pain. In addition, it has been shown to have a lower risk of addiction and tolerance compared to traditional opioid analgesics.
属性
IUPAC Name |
N-(2-methoxypyridin-3-yl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-11-9(6-3-7-12-11)13-10(14)8-4-2-5-8/h3,6-8H,2,4-5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDSYBCUPPEHGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-[1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl-methylamino]ethyl]phenyl]benzamide](/img/structure/B7526945.png)

![5-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B7526981.png)
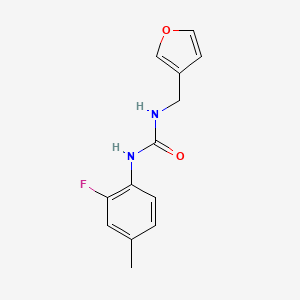
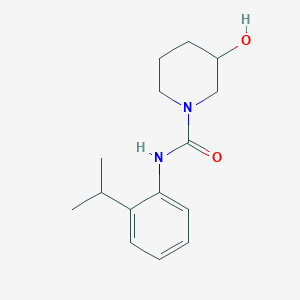
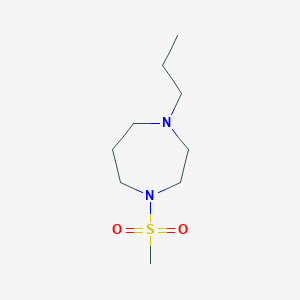
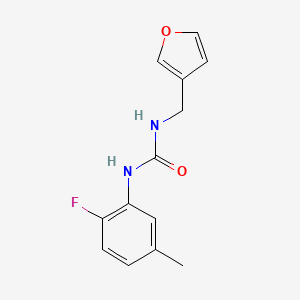
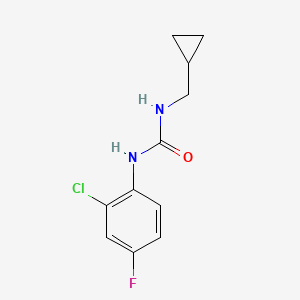
![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-2-ylmethanone](/img/structure/B7527038.png)
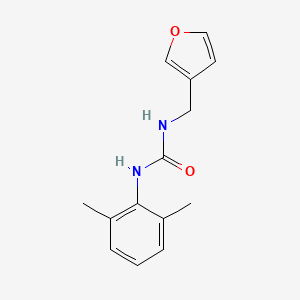
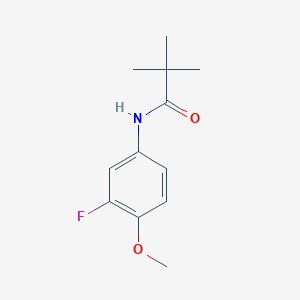
![5-[(4-fluorophenoxy)methyl]-N-(5-methyl-1H-pyrazol-3-yl)furan-2-carboxamide](/img/structure/B7527058.png)
![3-(3,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7527060.png)
![1-Cyclopropyl-3-[(6-methylpyridin-3-yl)methyl]urea](/img/structure/B7527064.png)